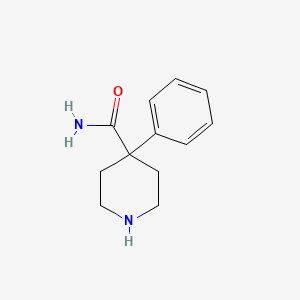

4-Phenylpiperidine-4-carboxamide

描述

Significance of Piperidine-Based Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and highly significant structural motif in the realm of medicinal chemistry. Its prevalence in numerous FDA-approved drugs and natural alkaloids underscores its importance as a fundamental building block for the development of new therapeutic agents. The significance of piperidine-based scaffolds can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the creation of a vast chemical space and the fine-tuning of pharmacological properties. This adaptability enables chemists to design molecules with specific three-dimensional arrangements that can effectively interact with biological targets.

Improved Physicochemical Properties: The incorporation of a piperidine moiety can favorably influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Activity: Piperidine-containing compounds have demonstrated a broad spectrum of biological activities, targeting a wide range of receptors and enzymes. This includes activity as central nervous system (CNS) modulators, anticancer agents, antihistamines, and anti-infective agents.

Reduced Toxicity: In some instances, the introduction of a piperidine scaffold has been shown to reduce the toxicity of a lead compound, a critical aspect of drug development.

The inherent "3D shape" of substituted piperidines, coupled with a limited number of rotatable bonds, allows for the creation of molecules that can engage in specific protein-ligand interactions that are often inaccessible to flatter aromatic ring systems. This structural feature is particularly advantageous in designing potent and selective drug candidates.

Overview of 4-Phenylpiperidine-4-carboxamide as a Core Structure for Research

Within the broad family of piperidine-based scaffolds, the this compound core has garnered significant attention from academic researchers. This specific arrangement, featuring a phenyl group and a carboxamide group at the C4 position of the piperidine ring, provides a rigid and well-defined platform for the development of targeted therapies.

The presence of the phenyl group allows for various aromatic interactions with biological targets, while the carboxamide moiety can participate in crucial hydrogen bonding. The nitrogen atom of the piperidine ring serves as a key basic center and a point for further derivatization, enabling the modulation of a compound's properties and its interaction with specific receptors. The combination of these features makes the this compound scaffold an attractive starting point for the design of potent and selective ligands for a variety of biological targets.

Scope of Academic Research on this compound and Its Derivatives

Academic research on the this compound scaffold has been both extensive and fruitful, leading to the discovery of potent modulators for several important biological targets. The versatility of this scaffold has allowed for its application in diverse therapeutic areas, including virology, neurology, and metabolic disorders.

CCR5 Inhibitors for HIV-1

A significant area of research has focused on the development of C-C chemokine receptor type 5 (CCR5) inhibitors based on the this compound scaffold. CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host cells. By blocking this receptor, these compounds can effectively prevent viral entry.

Researchers have designed and synthesized numerous derivatives, leading to the discovery of highly potent anti-HIV-1 agents. For instance, a group-reverse strategy in the design of novel piperidine-4-carboxamide derivatives led to compounds with inhibitory activity against CCR5 equivalent to the approved drug maraviroc. nih.gov Further optimization, including the introduction of a carbamoyl (B1232498) group, resulted in the discovery of TAK-220, a potent CCR5 antagonist with high binding affinity and strong inhibition of HIV-1 replication. nih.gov

| Compound/Derivative | Biological Target | Activity | Potency |

|---|---|---|---|

| Compound 16g | CCR5 | Inhibitor | IC₅₀ = 25.73 nM |

| Compound 16i | CCR5 | Inhibitor | IC₅₀ = 25.53 nM |

| Maraviroc (positive control) | CCR5 | Inhibitor | IC₅₀ = 25.43 nM |

| TAK-220 | CCR5 | Antagonist | IC₅₀ = 3.5 nM (binding affinity), EC₅₀ = 1.1 nM (antiviral activity) |

Sigma-1 Receptor Ligands for Neurological Disorders

The this compound scaffold has also been instrumental in the development of ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric conditions. Both agonists and antagonists of the sigma-1 receptor are being investigated for their therapeutic potential.

Research in this area has produced a range of selective sigma-1 receptor ligands. For example, derivatives of 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) have been shown to modulate the activity of neuronal nitric oxide synthase and offer neuroprotection in models of ischemia. nih.gov The strategic modification of the piperidine scaffold has allowed for the development of compounds with high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor.

| Compound/Derivative | Biological Target | Activity | Potency (Kᵢ) |

|---|---|---|---|

| 1-(Cyclopropylmethyl)-4-(2'-oxoethyl)piperidine hydrobromide (DuP 734) | Sigma-1 Receptor | Antagonist | - |

| 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) | Sigma-1 Receptor | Agonist | - |

Serotonin (B10506) Receptor Modulators

More recently, the 4-phenylpiperidine-2-carboxamide scaffold, a close structural relative, has been explored for the development of positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. nih.govacs.org These modulators enhance the effect of the endogenous neurotransmitter serotonin and have potential applications in the treatment of obesity and substance use disorders. Optimization of this scaffold has led to the discovery of compounds with improved pharmacokinetic profiles and reduced off-target interactions. nih.gov

Nociceptin (B549756) Receptor Ligands

The 4-phenylpiperidine (B165713) core has also been utilized to develop ligands for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the ORL-1 receptor. This receptor is involved in a variety of physiological processes, including pain modulation. Research has led to the synthesis of 4-hydroxy-4-phenylpiperidines that bind to the nociceptin receptor with high affinity. nih.gov

Structure

2D Structure

3D Structure

属性

CAS 编号 |

80139-80-6 |

|---|---|

分子式 |

C12H16N2O |

分子量 |

204.27 g/mol |

IUPAC 名称 |

4-phenylpiperidine-4-carboxamide |

InChI |

InChI=1S/C12H16N2O/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H2,13,15) |

InChI 键 |

JPUKONSIEHCAQA-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCC1(C2=CC=CC=C2)C(=O)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Phenylpiperidine 4 Carboxamide

General Synthetic Strategies for the 4-Phenylpiperidine-4-carboxamide Scaffold and its Analogues

The construction of the this compound core relies on established and innovative organic chemistry principles. Key strategies involve forming the piperidine (B6355638) ring, installing the quaternary center, and creating the final amide bond.

Nucleophilic Substitution and Multi-component Reaction Approaches

The synthesis of the 4-phenylpiperidine (B165713) scaffold, a key structural component, can be achieved through various methods, including classical nucleophilic substitution reactions. A well-established route involves the reaction of benzyl (B1604629) cyanide with a bis(2-haloethyl)amine derivative. For instance, the method developed by Otto Eisleb uses the sodium amide-mediated reaction of benzyl cyanide with methyl-bis(β-chloroethyl)amine to form 1-methyl-4-phenyl-4-cyanopiperidine, a direct precursor to the corresponding carboxamide. ekjm.org This approach hinges on the nucleophilicity of the carbanion generated from benzyl cyanide and subsequent intramolecular cyclization.

More contemporary and efficient methods for constructing highly functionalized piperidine rings involve multi-component reactions (MCRs). taylorfrancis.com MCRs are convergent chemical processes where three or more starting materials react in a single pot to form a product that contains significant portions of all the reactants. taylorfrancis.com This strategy offers advantages in terms of atom economy, simplicity, and the rapid generation of molecular diversity. For the piperidine skeleton, a common MCR involves the condensation of an aromatic aldehyde (like benzaldehyde), an amine, and a β-ketoester. taylorfrancis.comrsc.org While not always directly yielding the this compound structure, these MCRs provide a versatile platform for creating substituted piperidines that can be further elaborated. taylorfrancis.comrsc.org

| Synthetic Approach | Key Reactants | Description | Reference |

| Eisleb Synthesis | Benzyl cyanide, Methyl-bis(β-chloroethyl)amine, Sodium amide | Classical nucleophilic substitution and cyclization to form the 4-cyano-4-phenylpiperidine precursor. | ekjm.org |

| Multi-Component Reaction | Benzaldehyde, Aniline, Acetoacetate Ester | One-pot synthesis of highly functionalized piperidine derivatives, offering high efficiency and atom economy. | taylorfrancis.comrsc.org |

Amide Bond Formation in this compound and N-Phenylpiperidine-4-carboxamide Synthesis

The formation of the carboxamide group is a critical step in the synthesis of the title compound and its analogues. This transformation is typically achieved by first hydrolyzing a nitrile precursor (e.g., 1-methyl-4-phenyl-4-cyanopiperidine) to the corresponding carboxylic acid. ekjm.org The subsequent amide bond formation involves the coupling of this carboxylic acid with an amine. nih.gov

Standard peptide coupling protocols are commonly employed. These methods activate the carboxylic acid to facilitate the reaction with an amine. nih.gov This activation can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, often by using reagents like thionyl chloride. ekjm.org The resulting activated acid derivative is then reacted with ammonia (B1221849) or a primary/secondary amine to yield the desired carboxamide. The fundamental principle involves the reaction of an activated carboxylic acid with an amine to generate the amide product. nih.gov This approach is central to creating a wide array of N-substituted carboxamide derivatives. nih.gov

Synthesis of Specific this compound Derivatives

The this compound scaffold serves as a template for extensive derivatization, allowing for the fine-tuning of its chemical properties. Modifications are commonly introduced at the piperidine nitrogen and on the phenyl or carboxamide moieties.

Derivatization at the Piperidine Nitrogen: Acylation and Alkylation Strategies

The secondary amine of the piperidine ring is a prime site for chemical modification through alkylation and acylation reactions. N-alkylation can be performed by reacting the parent piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF. researchgate.net A controlled, slow addition of the alkylating agent can favor monoalkylation. researchgate.net This strategy has been used to synthesize a range of N-alkyl derivatives, such as the N-propyl group found in pridopidine (B1678097). nih.gov

Acylation of the piperidine nitrogen introduces an amide or sulfonamide functionality. For example, reaction with sulfonyl chlorides in the presence of a base yields N-sulfonylated derivatives. These reactions expand the chemical space around the core scaffold, leading to compounds with diverse properties. nih.gov

| Modification | Reagents | Resulting Moiety | Reference |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl (e.g., N-Methyl, N-Propyl) | researchgate.netnih.gov |

| N-Acylation | Acyl Chloride, Base | N-Acyl | nih.gov |

| N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonamide | nih.gov |

Modifications of the Phenyl or Carboxamide Moieties in this compound Analogues

Modifications to the phenyl ring at the 4-position are crucial for exploring structure-activity relationships (SAR). Different substitution patterns on the phenyl ring can significantly influence the biological activity of the resulting analogues. For example, introducing electron-withdrawing groups like trifluoromethyl (CF₃) or chloro (Cl) at the 3- and/or 4-positions of the phenyl ring has been shown to affect receptor binding affinities. sci-hub.st These modifications are typically incorporated by starting with an appropriately substituted benzyl cyanide or by using cross-coupling reactions on a halogenated phenyl ring.

The carboxamide group itself can also be extensively modified. Instead of a simple primary amide (-CONH₂), the carboxylic acid precursor can be coupled with various primary or secondary amines to generate a diverse library of N-substituted amides. Research has explored replacing the N-benzylcarboxamide group with different cyclic or linear moieties, such as a tetrahydroquinoline group, to enhance biological selectivity. nih.gov For instance, the synthesis of 1-(4-chlorobenzyl)-N-(1,2,3,4-tetrahydroquinolin-1-yl)piperidine-4-carboxamide demonstrated very high affinity and selectivity for the σ₁ receptor. nih.gov

Advanced Synthetic Approaches and Methodological Improvements for this compound

Recent advances in synthetic chemistry have led to more efficient, scalable, and environmentally friendly methods for producing piperidine derivatives. One significant development is the use of biocatalysis. For example, an immobilized lipase (B570770), Candida antarctica lipase B (CALB), has been used to catalyze the multi-component synthesis of piperidines, offering high yields and the ability to reuse the catalyst. rsc.org

Furthermore, improvements in amide bond formation seek to avoid the use of traditional, often wasteful, coupling reagents. Green chemistry approaches have been developed that allow for the direct formation of amide bonds from carboxylic acids and amines in a one-pot process. nih.govrsc.org These methods often rely on the in-situ formation of highly reactive intermediates, such as thioesters, which then readily react with amines to form the amide bond, with easily removable by-products. nih.gov

Strategies for creating chemical libraries have also become more sophisticated. "Forward-" and "reverse-synthesis" approaches have been developed for related piperazine-containing structures, which allow for a comprehensive and efficient exploration of structural diversity around a core scaffold. rsc.orgresearchgate.net This type of strategic planning enables the systematic variation of different pharmacophoric elements of the molecule.

Stereoselective Synthesis and Chiral Control in this compound Derivatives

The synthesis of enantiomerically pure or enriched piperidine derivatives is a key challenge in organic synthesis, driven by the fact that different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. For this compound derivatives, the quaternary carbon at the C4 position is a primary stereocenter. Several strategies have been developed for the stereoselective synthesis of polysubstituted piperidines, which can be adapted to control the stereochemistry of this scaffold. birmingham.ac.uk

One of the prominent approaches involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, are widely used to direct asymmetric alkylations and other bond-forming reactions. While a specific application for the direct synthesis of this compound is not extensively detailed in readily available literature, the principle can be applied. A plausible route could involve the alkylation of a chiral enolate derived from a piperidone precursor bearing a chiral auxiliary on the nitrogen atom.

Another powerful strategy is diastereoselective cyclization . This approach involves the cyclization of an acyclic precursor that already contains one or more stereocenters, which then directs the stereochemical outcome of the newly formed ring. For example, radical cyclization of precursors with existing stereochemistry can lead to the formation of trisubstituted piperidines with a high degree of diastereoselectivity. birmingham.ac.uk

The Strecker synthesis offers a classic yet effective method for producing α-amino nitriles, which can be precursors to α-amino amides. An optimized Strecker-type condensation of a 1-substituted-4-piperidone with an amine and a cyanide source can yield a 4-amino-4-cyano-piperidine derivative. Subsequent hydrolysis of the nitrile to an amide would furnish the desired product. While inherently not asymmetric, the use of a chiral amine or a chiral phase-transfer catalyst could potentially induce enantioselectivity in the initial addition step. For example, the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for narcotic analgesics, has been achieved starting from 1-benzylpiperidin-4-one via a Strecker-type reaction. researchgate.net

The following table summarizes some general stereoselective methods applicable to the synthesis of substituted piperidines:

| Method | Description | Potential Application to this compound | Key Considerations |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Asymmetric alkylation of a piperidone enolate bearing a chiral auxiliary. | Availability of suitable chiral auxiliaries and conditions for their attachment and removal. |

| Diastereoselective Cyclization | An acyclic precursor with existing stereocenters is cyclized to form the piperidine ring with controlled stereochemistry. | Cyclization of a chiral acyclic amine containing the phenyl and carboxamide precursor groups. | Synthesis of the chiral acyclic precursor. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to create the desired stereocenter from a prochiral substrate. | Asymmetric Strecker reaction on a 4-piperidone (B1582916) precursor using a chiral catalyst. | Catalyst efficiency, enantiomeric excess achieved, and substrate scope. |

| Resolution | A racemic mixture is separated into its constituent enantiomers. | Resolution of racemic this compound using a chiral resolving agent or chiral chromatography. | Efficiency of the resolution process and potential for racemization. |

Protecting Group Strategies in this compound Synthesis (e.g., Fmoc Chemistry)

In the multi-step synthesis of complex molecules like derivatives of this compound, protecting groups are indispensable tools. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. For the synthesis of this compound derivatives, the piperidine nitrogen is a key site for protection.

Fmoc (9-Fluorenylmethyloxycarbonyl) Chemistry:

The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis. Its application in the context of this compound is exemplified by the commercially available building block, Fmoc-4-phenylpiperidine-4-carboxylic acid . nih.govnih.gov This compound is a valuable intermediate for the synthesis of peptides and other complex molecules where the 4-phenylpiperidine-4-carboxylic acid moiety is desired.

The Fmoc group protects the piperidine nitrogen, allowing for selective modifications at the carboxylic acid group, such as amide bond formation. The stability of the Fmoc group to acidic and hydrogenolysis conditions allows for the use of a wide range of synthetic transformations on other parts of the molecule. The removal of the Fmoc group is typically achieved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality makes Fmoc a highly strategic protecting group in complex syntheses.

The use of Fmoc-4-phenylpiperidine-4-carboxylic acid allows for the straightforward incorporation of the this compound scaffold into larger molecules. For instance, it can be coupled with an amine to form the corresponding amide while the piperidine nitrogen remains protected. Subsequent deprotection of the Fmoc group then reveals the secondary amine on the piperidine ring, which can be further functionalized.

The following table outlines common protecting groups used for the piperidine nitrogen and their typical deprotection conditions:

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Features |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-labile; stable to acid and hydrogenolysis. | |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Acid-labile; stable to base and hydrogenolysis. | |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; removed by catalytic hydrogenation. | |

| Carboxybenzyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Stable to mild acid and base; removed by hydrogenolysis or strong acid. |

Structure Activity Relationship Sar Studies and Molecular Design of 4 Phenylpiperidine 4 Carboxamide Derivatives

Influence of Substituent Modifications on Biological Activity of 4-Phenylpiperidine-4-carboxamide Analogues

Positional Isomerism and Pharmacological Differentiation (e.g., 2-Carboxamide vs. 4-Carboxamide)

The positioning of the carboxamide group on the piperidine (B6355638) ring is a critical determinant of biological activity. For instance, in the context of serotonin (B10506) 5-HT2C receptor modulators, shifting the carboxamide from the 4-position to the 2-position of the piperidine ring has been a key strategy. Researchers have developed potent 5-HT2C receptor positive allosteric modulators (PAMs) based on a 4-alkylpiperidine-2-carboxamide scaffold. nih.gov This highlights that even a seemingly minor positional change can lead to significant differentiation in pharmacological targeting and effect. The 4-carboxamide analogues, on the other hand, have been extensively explored for their activity at other targets, such as opioid receptors. researchgate.net

Role of Phenyl and Piperidine Ring Substitutions in Modulating Activity

Substitutions on both the phenyl and piperidine rings play a crucial role in fine-tuning the activity of this compound derivatives.

For a series of piperidine-4-carboxamides investigated as inhibitors of Mycobacterium abscessus DNA gyrase, substitutions on the phenyl ring were found to be critical for antibacterial activity. nih.gov Specifically, the presence of a trifluoromethyl group on the phenyl ring was shown to enhance antimycobacterial properties. nih.gov

In the realm of opioid receptor ligands, modifications to the phenyl ring are a cornerstone of SAR studies. The nature and position of substituents can influence binding affinity and selectivity for different opioid receptor subtypes (μ, δ, κ). For example, the addition of hydroxyl or other polar groups can alter the interaction with the receptor binding pocket.

Similarly, substitutions on the piperidine ring itself, other than the core phenyl and carboxamide groups, can impact the molecule's conformation and how it presents its key pharmacophoric features to the receptor.

Impact of Nitrogen Substitutions on Receptor Binding Affinity

The nitrogen atom of the piperidine ring is a key site for modification, and the nature of the substituent at this position has a profound impact on receptor binding affinity. In the development of novel anti-Mycobacterium abscessus agents, a variety of substituents on the piperidine nitrogen were explored. nih.gov These modifications directly influence the molecule's interaction with the DNA gyrase target. nih.gov

For opioid receptor agonists, the substituent on the piperidine nitrogen is a well-established determinant of potency and efficacy. The classic example is the N-methyl group found in many potent opioids. However, replacing this with larger or more complex groups can modulate the activity, sometimes leading to peripherally restricted effects or altered signaling pathways.

Rational Design and Scaffold Optimization of this compound Derivatives

The insights gained from SAR studies provide the foundation for the rational design of new analogues with improved properties. This involves strategic modifications aimed at enhancing desired biological activities while minimizing off-target effects and improving pharmacokinetic profiles.

Strategies for Enhancing Receptor Binding Affinity and Selectivity

A primary goal in drug design is to maximize the affinity of a ligand for its intended target while minimizing its affinity for other receptors, thereby reducing the potential for side effects. In the context of 4-phenylpiperidine-4-carboxamides, several strategies are employed to achieve this.

One approach involves computational modeling and docking studies to visualize how a ligand interacts with its receptor at the molecular level. nih.gov This allows for the rational design of modifications that are predicted to enhance key binding interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For example, in the design of DNA gyrase inhibitors, in silico docking suggested a binding mode similar to that of other novel bacterial topoisomerase inhibitors, guiding the synthesis of new analogues. nih.gov

Another strategy is to explore bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties. This can be used to improve potency, selectivity, or metabolic stability.

The table below summarizes the impact of various substitutions on the biological activity of this compound derivatives based on research findings.

| Compound/Series | Target | Key Structural Features & Modifications | Impact on Biological Activity |

| Piperidine-4-carboxamides (P4Cs) | M. abscessus DNA gyrase | Introduction of trifluoromethyl (TFM) group to the phenyl ring. | Increased antibacterial activity. nih.gov |

| 4-Alkylpiperidine-2-carboxamides | Serotonin 5-HT2C Receptor | Carboxamide at the 2-position; optimization of the 4-position substituent. | Potent positive allosteric modulators (PAMs). nih.gov |

| 4-Phenylpiperidine (B165713) derivatives | Mu Opioid Receptor | Various substitutions on the phenyl ring and piperidine nitrogen. | Modulation of analgesic activity. nih.gov |

Modifications for Improved Preclinical Pharmacokinetic Profiles

Beyond receptor binding, a successful drug candidate must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The this compound scaffold can be modified to improve these preclinical characteristics.

For instance, research on piperidine-4-carboxamide DNA gyrase inhibitors led to the optimization of lead structures that resulted in improved stability in mouse plasma and increased oral bioavailability. nih.gov This often involves modifying parts of the molecule that are susceptible to rapid metabolism by enzymes in the liver and other tissues. While the specific pharmacokinetic properties of N-Phenylpiperidine-4-carboxamide are not well understood, it is known to be rapidly metabolized by esterases. biosynth.com

In the development of neurokinin-1 (NK1) receptor antagonists based on a 3-phenylpiperidine-4-carboxamide scaffold, hybridization of substructures from two different types of antagonists led to a compound with high metabolic stability and excellent efficacy in animal models after oral administration. nih.gov This compound also exhibited good pharmacokinetic profiles across multiple species. nih.gov

Strategies to improve pharmacokinetics can include:

Introducing metabolic "soft spots" or "hard spots": This involves either designing molecules to be metabolized in a predictable way to inactive metabolites or, conversely, making them more resistant to metabolism to prolong their duration of action.

Modifying lipophilicity: The balance between water and lipid solubility is crucial for absorption and distribution. This can be fine-tuned by adding or removing polar or nonpolar functional groups.

Altering molecular size and shape: These factors can influence how a molecule is recognized by metabolic enzymes and transporters.

Conformational Restriction and Structural Rigidity in Design

In the design of this compound derivatives, controlling the molecule's conformation is a key strategy to enhance binding affinity and selectivity for its biological target. By introducing structural constraints, chemists can lock the molecule into a specific, biologically active conformation, thereby reducing the entropic penalty upon binding to a receptor.

The introduction of chiral centers is a primary method for achieving conformational restriction. For instance, in the development of Akt inhibitors, trisubstituted piperidine derivatives were designed where the stereochemistry of the substituents significantly influenced the molecule's shape and, consequently, its activity and properties. The strategic placement of substituents can force the piperidine ring into a preferred chair conformation, orienting the phenyl and carboxamide groups in a precise spatial arrangement for optimal interaction with the target protein. researchgate.net

The table below presents data on how conformational changes, such as altering substituent positions on the piperidine ring, affect biological activity in GLP-1R agonists.

Table 1: Influence of Substituent Position on Piperidine Ring on GLP-1 Potentiation

| Compound | Substituent Position on Piperidine Ring | GLP-1 Potentiation (Emax) |

|---|---|---|

| 28 | 4-position | 24% |

| 31 | 3-position | 60% |

Data sourced from Decara et al. (2021) as cited in reference researchgate.net.

Hybridization and Scaffold Hopping Approaches in this compound Research

Beyond modifying the existing scaffold, medicinal chemists employ more transformative strategies like molecular hybridization and scaffold hopping to discover novel chemotypes with superior drug-like properties. nih.gov

Molecular Hybridization involves combining the this compound scaffold, or a key part of it, with another distinct pharmacophore. This approach aims to create a new hybrid molecule that integrates the beneficial properties of both parent structures, potentially leading to compounds with dual activity or a novel mechanism of action. For example, researchers have successfully created hybrids by linking the piperine (B192125) backbone with an aryl carboximidamide pharmacophore. nih.gov This strategy led to the development of new antiproliferative agents, demonstrating that combining recognized pharmacophores can yield potent new chemical entities. nih.gov The core principle is to merge two structures to produce a single molecule with a potentially synergistic or enhanced biological effect.

Scaffold Hopping is a more radical design strategy that involves replacing the central 4-phenylpiperidine core with a structurally different molecular framework while preserving the original molecule's essential pharmacophoric features. nih.govniper.gov.in The goal is to identify a new scaffold that maintains or improves biological activity while offering advantages in synthetic accessibility, patentability, or physicochemical properties such as solubility and metabolic stability. nih.govdundee.ac.uk

This technique can range from simple bioisosteric replacements (e.g., replacing the phenyl ring with a pyridyl or thiophene (B33073) ring) to more complex exchanges of the entire piperidine ring system with another heterocyclic or carbocyclic core. cambridgemedchemconsulting.com For instance, a common strategy to improve metabolic stability is to introduce nitrogen atoms into aromatic rings, such as replacing a phenyl group with a pyridyl group. niper.gov.in A successful scaffold hopping program often involves in silico profiling to predict the properties of virtual scaffolds before committing to their synthesis. dundee.ac.uk This was demonstrated in a program that started with an imidazo[1,2-a]pyrimidine (B1208166) core and explored numerous alternative bicyclic scaffolds to improve solubility and reduce toxicity, ultimately leading to a preclinical candidate. dundee.ac.uk

The table below illustrates examples of scaffold hopping where a core structure is replaced to improve key drug-like properties.

Table 2: Examples of Scaffold Hopping to Improve Molecular Properties

| Original Scaffold/Fragment | Hopped Scaffold/Fragment | Property Improved |

|---|---|---|

| Imidazopyridine | 1,2,4-Triazolopyridine | Metabolic Stability |

| Phenyl | Pyridyl / Pyrimidyl | Metabolic Stability |

| Cyproheptadine (contains Phenyl) | Azatadine (contains Pyrimidine) | Solubility |

Data sourced from references niper.gov.in.

These advanced design strategies underscore the dynamic nature of medicinal chemistry, where the this compound scaffold serves as both a foundation for optimization and a template for the discovery of entirely new classes of therapeutic agents. nih.gov

Preclinical Pharmacological Characterization and Mechanisms of Action of 4 Phenylpiperidine 4 Carboxamide Derivatives

Modulation of Specific Molecular Targets by 4-Phenylpiperidine-4-carboxamide Analogues

Derivatives of the this compound scaffold have been identified as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor (5-HT2CR), a GPCR predominantly expressed in the central nervous system. nih.gov The 5-HT2CR is a crucial regulator of neurological pathways and behaviors associated with conditions like obesity and substance use disorders. nih.govbohrium.com Targeting this receptor with PAMs offers a strategy to enhance the effects of the endogenous agonist, serotonin (5-HT), potentially providing a more refined therapeutic approach compared to direct agonists. nih.govnih.gov

Research has focused on optimizing the 4-alkylpiperidine-2-carboxamide scaffold to improve drug-like properties. nih.govacs.org By modifying the lipophilic tail (LT) and polar head (PH) of the molecule, researchers have developed compounds with enhanced pharmacokinetic profiles and reduced off-target interactions. nih.govacs.org For instance, the replacement of an undecyl moiety at the 4-position with cyclohexyl- or phenyl-containing fragments has led to a reduction in rotatable bonds and lipophilicity. nih.govnih.gov

One notable compound, CTW0415 (Compound 12) , emerged from these optimization efforts as a potent 5-HT2CR PAM. nih.govnih.govacs.org In preclinical studies, CTW0415 demonstrated the ability to potentiate the effects of a selective 5-HT2CR agonist in a drug discrimination assay, indicating its potential for in vivo pharmacological investigations. nih.govnih.govacs.org The mechanism of action of these PAMs is believed to involve binding to an allosteric site on the 5-HT2CR, distinct from the orthosteric site where serotonin binds. nih.gov This allosteric binding enhances the receptor's response to serotonin, as evidenced by an increased intracellular calcium (Cai2+) release in cellular assays. acs.org

Table 1: Investigated 5-HT2CR PAMs with a this compound Core

| Compound | Investigated Activity | Key Findings |

|---|---|---|

| CTW0415 (Compound 12) | 5-HT2CR Positive Allosteric Modulator | Improved pharmacokinetics and reduced off-target interactions. Potentiated the effects of a selective 5-HT2CR agonist in vivo. nih.govnih.govacs.org |

| PNU-69176E (1) | 5-HT2CR Allosteric Modulator | A lincomycin (B1675468) derivative that was the first synthetic small molecule reported to allosterically modulate the 5-HT2CR, serving as a foundational compound for further optimization. nih.govacs.org |

G Protein-Coupled Receptors (GPCRs) as Primary Targets

Neurokinin-1 (NK1) Receptor Antagonism

The this compound scaffold has also been utilized to develop potent and orally long-acting antagonists of the neurokinin-1 (NK1) receptor. nih.gov NK1 receptor antagonists, also known as "-pitants," have shown utility as antiemetic agents, particularly in the context of chemotherapy-induced nausea and vomiting. wikipedia.orgdrugbank.com They work by blocking the action of substance P, a neuropeptide involved in emesis, pain, and inflammation. researchgate.netpsu.edu

A series of novel 3-phenylpiperidine-4-carboxamide derivatives were synthesized through the hybridization of substructures from two different types of tachykinin NK1 receptor antagonists. nih.gov This medicinal chemistry approach led to the identification of compounds with high metabolic stability and significant efficacy in preclinical models. nih.gov

One of the most promising compounds from this series, Compound 42 , demonstrated excellent efficacy in a guinea-pig model of GR-73637-induced locomotive activity, both at 1 and 24 hours after oral administration. nih.gov Furthermore, it exhibited favorable pharmacokinetic profiles across multiple animal species and a low potential for inducing the cytochrome P450 3A4 (CYP3A) enzyme, a desirable characteristic for minimizing drug-drug interactions. nih.gov

Table 2: Investigated NK1 Receptor Antagonists with a this compound Core

| Compound | Investigated Activity | Key Findings |

|---|---|---|

| Compound 42 | Neurokinin-1 (NK1) Receptor Antagonist | High metabolic stability, excellent and long-lasting efficacy in a preclinical model, good pharmacokinetic profiles, and low potential for CYP3A induction. nih.gov |

Enzyme Inhibition by this compound Derivatives

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. researchgate.net The development of potent and selective inhibitors for NAPE-PLD has been a focus of research to better understand the physiological roles of this enzyme. researchgate.netnih.gov While several inhibitors have been reported, many have limitations such as poor potency or off-target effects. researchgate.net

A notable inhibitor with a distinct chemical structure is ARN19874 , a quinazoline (B50416) sulfonamide derivative. nih.govrsc.org Although not a direct this compound derivative, the exploration of structurally related compounds is relevant. Research in this area has led to the synthesis of pyrimidine-4-carboxamide (B1289416) analogues, with compounds like LEI-401 emerging as potent and selective NAPE-PLD inhibitors. researchgate.net LEI-401 contains a phenylpiperidine moiety and has been shown to decrease NAE levels in the brains of mice. researchgate.net

Table 3: Investigated NAPE-PLD Inhibitors

| Compound | Investigated Activity | Key Findings |

|---|---|---|

| LEI-401 | NAPE-PLD Inhibitor | A potent and selective inhibitor that decreased NAE levels in the brain and modulated emotional behavior in mice. researchgate.net |

| ARN19874 | NAPE-PLD Inhibitor | One of the first identified small-molecule inhibitors of NAPE-PLD. nih.govrsc.org |

Poly ADP-ribose Polymerase (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and cellular responses to stress. nih.gov Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology and other diseases characterized by DNA damage. nih.gov

While the core this compound structure is not the primary scaffold for well-known PARP-1 inhibitors, related structures have been investigated. For instance, research into 4-carboxamidobenzimidazoles has led to the discovery of potent PARP-1 inhibitors. nih.gov One such compound, 4h , which incorporates a nitroxide precursor, was identified as a highly active PARP-1 inhibitor with an IC₅₀ of 14 nM and also possessed antioxidant properties. nih.gov This highlights the potential for incorporating elements of the 4-carboxamide structure into novel PARP inhibitor designs.

Table 4: Investigated PARP-1 Inhibitor with a Related Carboxamide Structure

| Compound | Investigated Activity | Key Findings |

|---|---|---|

| Compound 4h | PARP-1 Inhibitor | A highly active PARP-1 inhibitor (IC₅₀ = 14 nM) with additional antioxidant/radical scavenger activity. nih.gov |

Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

A novel approach in pain management involves the simultaneous inhibition of both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.govnih.gov These enzymes regulate pain and inflammation through separate pathways. nih.gov The inhibition of sEH leads to an increase in the concentration of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. nih.gov Concurrently, FAAH inhibition elevates the levels of endogenous cannabinoids, which produce antinociceptive effects. nih.gov

Structure-activity relationship (SAR) studies on 4-phenylthiazole (B157171) analogs have been conducted to understand the structural features crucial for dual sEH/FAAH inhibition. nus.edu.sg These studies, involving forty-two 4-phenylthiazole analogs, have shown that the 3D shape of the molecule is critical for potent FAAH inhibition, indicating a more restricted binding pocket in FAAH compared to sEH. nus.edu.sg It was also found that electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety are well-tolerated by both enzymes. nus.edu.sg

One SAR study explored the replacement of a benzothiazole (B30560) ring with a 4-phenylthiazole moiety, which resulted in potent dual inhibitors. nih.gov This suggests that a bulky group on one side of the pharmacophore is important for potent inhibition of both enzymes. nih.gov Further investigation into the role of the sulfonamide moiety in some analogs revealed that its replacement with a tertiary amine generally decreased potency for sEH while being well-tolerated by FAAH. nih.gov

Two dual inhibitors, 4p and 4s , have been evaluated in vivo. nus.edu.sg Both compounds demonstrated dose-dependent antinociceptive effects in a formalin test in rats. nus.edu.sg The effects of 4p were comparable to the nonsteroidal anti-inflammatory drug ketoprofen. nus.edu.sg These findings highlight the potential of 4-phenylthiazole-based dual FAAH and sEH inhibitors for pain treatment. nus.edu.sg

Table 1: In Vitro Inhibitory Activity of Selected 4-Phenylthiazole Analogs

| Compound | Human FAAH IC₅₀ (nM) | Human sEH IC₅₀ (nM) |

| 4p | 11.1 | 2.3 |

| SW-17 | 9.8 | 2.5 |

Data sourced from multiple studies. nih.govnih.gov

Inhibition of Thromboxane A2 Production and Soluble Guanylate Cyclase (Antiplatelet Activity)

Thromboxane A2 (TxA2) is a potent vasoconstrictor and stimulant of platelet aggregation. nih.gov Certain this compound derivatives have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. healthbiotechpharm.orgresearchgate.net

One novel 4-piperidone-based thiazole (B1198619) derivative, (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4) , has demonstrated the ability to inhibit platelet aggregation induced by both collagen and ADP. healthbiotechpharm.org The antiplatelet effect of R4 was observed at micromolar concentrations, with IC₅₀ values of 0.55 ± 0.12 µM for collagen-induced aggregation and 0.26 ± 0.20 µM for ADP-induced aggregation. healthbiotechpharm.org The proposed mechanism suggests that R4 may inhibit secondary aggregation pathways like those involving cyclooxygenase and lipoxygenase. healthbiotechpharm.org

Similarly, a series of anilides and phenyl esters of piperidine-3-carboxylic acid (nipecotic acid) were synthesized and evaluated for their antiplatelet activity. researchgate.net In this series, amides were generally found to be more active than the corresponding esters, and para-substituted derivatives on the phenyl ring showed greater activity than meta-substituted ones. researchgate.net The most active compound, 4-hexyloxyanilide of nipecotic acid (18a) , exhibited an IC₅₀ value comparable to other known bis-3-carbamoylpiperidines. researchgate.net Quantitative structure-activity relationship (QSAR) studies on these compounds indicated that lipophilicity and increased electron density on the phenyl ring are key properties that enhance antiplatelet activity. researchgate.net

Other Investigated Biological Targets (e.g., Dopamine (B1211576) Receptors, Sigma-1 Receptors)

Beyond their effects on enzymes involved in pain and inflammation, this compound derivatives and their analogs have been investigated for their activity at other biological targets, notably dopamine receptors and sigma-1 receptors.

Dopamine Receptors:

The dopamine D2 and D3 receptors are significant targets for therapeutics aimed at treating substance abuse and neuropsychiatric disorders. acs.org Due to the high sequence homology between these two receptors, developing selective ligands has been a challenge. acs.org

A series of acylaminobutylpiperazines, which can be considered structural analogs, were synthesized and evaluated for their binding affinities at D3 and D2 receptors. acs.org Several compounds with a phenyl or substituted phenyl group displayed high affinity for the D3 receptor (Kᵢ < 10 nM) with a 5.4- to 56-fold selectivity over the D2 receptor. acs.org Further modifications, such as replacing an imidazo[1,2-a]pyridine (B132010) group with other moieties, led to variations in binding potency and selectivity. acs.org For instance, a cyclohexanecarboxamide (B73365) analogue demonstrated single-digit nanomolar affinity at the D3 receptor with over 150-fold selectivity against the D2 receptor. acs.org

Another study focused on 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. nih.gov Modification of a partial D2 agonist led to the development of novel functional D2 antagonists with fast-off kinetics. nih.gov One such compound, pridopidine (B1678097) (ACR16) , exhibited a unique "dopaminergic stabilizer" profile, acting as a functional state-dependent D2 antagonist. nih.gov

Sigma-1 Receptors:

Sigma-1 receptors are chaperone proteins that have emerged as therapeutic targets for neurodegenerative disorders. nih.gov The sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) has been shown to be neuroprotective in models of neonatal hypoxia-ischemia. nih.gov PPBP was found to decrease the ischemia-induced recruitment of neuronal nitric oxide synthase (nNOS) and reduce the association of nNOS with the NMDA receptor NR2 subunit. nih.gov This action is believed to be associated with changes in the coupling of nNOS to postsynaptic density-95 (PSD-95). nih.gov

Preclinical Pharmacodynamic Efficacy Studies of this compound Analogues

In Vivo Models for Analgesic and Antihyperalgesic Effects

The analgesic and antihyperalgesic potential of this compound analogues has been evaluated in various in vivo pain models. A key approach has been the development of multitarget analgesics. mdpi.com

In one study, an in vivo-guided screening approach using the formalin test led to the identification of compound 29 , derived from a novel scaffold. mdpi.com This compound showed potent analgesic effects in the second phase of the formalin test, with an ED₅₀ value of 0.78 mg/kg. mdpi.com It also demonstrated dose-dependent analgesic effects in the spinal nerve ligation (SNL) model of neuropathic pain. mdpi.com

The formalin test, which induces both acute inflammatory pain and central sensitization, is a valuable model for assessing compounds that may act on both peripheral and central pain mechanisms. nih.govmdpi.com Dual FAAH/sEH inhibitors, such as the 4-phenylthiazole-based compounds 4p and 4s , have demonstrated antinociceptive potential in the rat formalin test. nus.edu.sg Systemic administration of these compounds decreased nociceptive behavior in a dose-dependent manner. nus.edu.sg

Furthermore, the incorporation of the 4-phenylpiperidine (B165713) pharmacophore into 4-anilidopiperidines has resulted in a novel class of potent opioid analgesic agents. nih.gov One such compound, 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidine (48) , exhibited high analgesic potency and a short duration of action in preclinical models. nih.gov

Activity in Behavioral Models: Drug Discrimination and Locomotor Assays

Behavioral models such as drug discrimination and locomotor assays are crucial for characterizing the in vivo pharmacological effects of this compound analogues.

Drug Discrimination Assays:

Drug discrimination is a well-established technique to assess the in vivo pharmacology of compounds and their potential for abuse by comparing their discriminative stimulus effects to known drugs. meliordiscovery.com A 4-phenylpiperidine-2-carboxamide analogue, compound 12 (CTW0415) , which acts as a 5-HT₂C receptor positive allosteric modulator (PAM), was evaluated in a drug discrimination assay. nih.gov The study established the in vivo efficacy of compound 12 to potentiate the effects of a selective 5-HT₂C receptor agonist. nih.gov

Locomotor Assays:

Locomotor activity assays are used to evaluate the effects of compounds on spontaneous movement. A representative of a series of functional D₂ antagonists, pridopidine (12b) , was tested in a model of locomotor hyperactivity, where it dose-dependently reduced activity. nih.gov In contrast to classic D₂ antagonists, pridopidine increased spontaneous locomotor activity in partially habituated animals, highlighting its unique "dopaminergic stabilizer" characteristics. nih.gov Another study described a series of novel 3-phenylpiperidine-4-carboxamide derivatives as neurokinin-1 (NK₁) receptor antagonists. nih.govCompound 42 from this series showed excellent efficacy in a guinea-pig locomotive activity assay at 1 and 24 hours after oral administration. nih.gov

Anti-angiogenic Activity Assessment in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Some derivatives related to the this compound scaffold have been investigated for their anti-angiogenic properties.

A study on a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide , evaluated its ability to inhibit blood vessel sprouting using a rat aorta angiogenesis assay. nih.gov The compound demonstrated anti-angiogenic activity with an IC₅₀ of 56.9 µg/mL. nih.gov This activity was correlated with its anti-proliferative effect on human umbilical vein endothelial cells (HUVECs), with an IC₅₀ of 76.3 µg/mL. nih.gov The study suggested that the anti-angiogenic effect may be related to the compound's significant free radical scavenging activity. nih.gov

Exploratory Biological Activities and DNA Interactions

The this compound scaffold and its derivatives have been the subject of exploratory research to determine their potential biological activities beyond their primary intended targets. These investigations have revealed interesting properties, including antimicrobial potential of related molecular structures and direct interactions with DNA, suggesting broader pharmacological applications.

While research specifically targeting the antifungal and antibacterial properties of this compound is limited, studies on structurally related piperidine (B6355638) scaffolds have demonstrated notable antimicrobial activity. These findings suggest that the piperidine core is a viable framework for the development of novel antimicrobial agents.

One area of investigation has been on piperidine-4-carboxamide (P4C) derivatives as potential agents against Mycobacterium abscessus, a multidrug-resistant opportunistic pathogen. In a whole-cell screen, the P4C compound MMV688844 was identified as a hit. Further research on this and a more potent analog revealed that they retain activity against all three subspecies of the M. abscessus complex. asm.org These P4C compounds demonstrated bactericidal and antibiofilm activity. asm.org Resistance to these compounds was found to be associated with mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, indicating this enzyme as the molecular target. asm.org

Derivatives of piperidin-4-one, another closely related scaffold, have also been synthesized and evaluated for their antimicrobial properties. biomedpharmajournal.org Some of these compounds, particularly those incorporating a thiosemicarbazone moiety, have shown significant antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org The addition of the thiosemicarbazone group appeared to enhance the antifungal activity of the piperidin-4-one derivatives when compared against the standard drug terbinafine. biomedpharmajournal.org

Furthermore, other piperidine derivatives have been investigated for their activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in M. tuberculosis, have been conducted. nih.gov Certain analogs demonstrated both inhibitory potency against MenA and antibacterial activity against M. tuberculosis. nih.gov

The antimicrobial activity of synthesized piperidine derivatives has also been tested against common bacterial pathogens such as Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). In one study, newly synthesized piperidine derivatives showed activity against both types of bacteria, with one compound demonstrating comparable activity to the standard drug chloramphenicol (B1208) against S. aureus. researchgate.net

**Table 1: Antibacterial Activity of Piperidine-4-carboxamide (P4C) Analogs Against *M. abscessus***

| Compound | Target | Activity |

|---|---|---|

| MMV688844 | DNA Gyrase | Bactericidal, Antibiofilm |

| Improved Analog | DNA Gyrase | More potent than MMV688844 |

Data sourced from Negatu, D. A., et al. (2019). asm.org

Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives

| Derivative | Activity Compared to Standard |

|---|---|

| Thiosemicarbazone derivatives | Good antibacterial activity (vs. Ampicillin) |

| Thiosemicarbazone derivatives | Significant antifungal activity (vs. Terbinafine) |

Data sourced from Goel, K. K., et al. (2008). biomedpharmajournal.org

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to interact with and cleave DNA. biomedpharmajournal.org These studies are crucial in understanding potential cytotoxic effects that could be harnessed for therapeutic purposes, such as in anticancer drug development.

In one such study, the DNA cleavage ability of these derivatives was assessed using calf thymus DNA followed by gel electrophoresis. The results indicated that several of the synthesized compounds exhibited significant DNA cleavage activity. biomedpharmajournal.org Notably, compounds 10a, 10b, 10c, 12b, 14b, and 14c showed prominent DNA cleavage. biomedpharmajournal.org This suggests that the presence of certain electron-donating and electron-withdrawing groups on the phenyl ring of the side chain may influence their potency. biomedpharmajournal.org The differential migration and band intensities observed in the DNA binding and cleavage assays suggest a direct interaction between the compounds and DNA. biomedpharmajournal.org

The mechanism of DNA interaction for related compounds has also been explored. For instance, DNA-threading bis(9-aminoacridine-4-carboxamides) containing piperidine sidechains have been shown to bisintercalate with supercoiled DNA. nih.gov This mode of interaction, where the molecule inserts itself between the base pairs of the DNA, can lead to structural distortions and interfere with DNA replication and transcription processes.

Furthermore, studies on platinum complexes of 9-aminoacridine-4-carboxamide (B19687) have demonstrated that these molecules can form adducts with DNA. These targeted platinum complexes showed an altered DNA sequence specificity compared to cisplatin, with an increased preference for GA dinucleotides. The targeted complexes also damaged DNA more rapidly than non-targeted analogues.

Table 3: DNA Cleavage Activity of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives

| Compound | DNA Cleavage Activity |

|---|---|

| 10a | Significant |

| 10b | Significant |

| 10c | Significant |

| 12b | Significant |

| 14b | Significant |

| 14c | Significant |

Data sourced from Kumar, G. V., et al. (2017). biomedpharmajournal.org

Computational Chemistry and Molecular Modeling of 4 Phenylpiperidine 4 Carboxamide Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations offer a foundational understanding of a molecule's intrinsic properties, which govern its behavior and interactions.

The three-dimensional structure of a molecule is paramount to its biological function. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. Methods such as Molecular Mechanics (MM), Density Functional Theory (DFT), and Hartree-Fock (HF) are used to find the most stable conformation(s). mdpi.com For the 4-phenylpiperidine (B165713) scaffold, a key structural feature is the orientation of the phenyl group relative to the piperidine (B6355638) ring, which can exist in either an axial or equatorial position.

Conformational analysis of various 4-phenylpiperidine analgesics has shown that phenyl equatorial conformations are generally preferred for compounds like the prodines and meperidine. nih.gov However, for some derivatives, the energy difference between the equatorial and the higher-energy phenyl axial conformer can be small, suggesting that the axial conformer may be biologically relevant for receptor interaction. nih.gov For instance, in ketobemidone and meperidine, the phenyl axial conformations are only about 0.6-0.7 kcal/mol higher in energy, and this conformation is thought to explain the enhanced potency observed with a meta-hydroxy group on the phenyl ring. nih.gov In contrast, for other analogues, the energy penalty for the axial conformer is significantly higher, making it less likely to be the active conformation. nih.gov

Table 1: Conformational Energy Differences in 4-Phenylpiperidine Analogues

| Compound Type | Preferred Conformation | Energy Difference (Axial - Equatorial) (kcal/mol) | Reference |

|---|---|---|---|

| Meperidine | Phenyl Equatorial | 0.6 | nih.gov |

| Ketobemidone | Phenyl Equatorial | 0.7 | nih.gov |

| alpha-Prodine | Phenyl Equatorial | 2.8 | nih.gov |

| beta-Prodine | Phenyl Equatorial | 3.4 | nih.gov |

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer that can occur within the molecule and between the molecule and its biological target. nih.gov From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's electronic characteristics.

Table 2: Global Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 4-phenylpiperidine-4-carboxamide systems, molecular docking has been successfully used to predict their binding mode within the active sites of various protein targets. For example, in the development of novel inhibitors against Mycobacterium abscessus, in silico docking suggested that piperidine-4-carboxamides bind to the DNA gyrase enzyme in a manner similar to a known class of inhibitors called Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.gov This prediction helps to classify the compound and guide further optimization.

Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. By identifying the key amino acid residues involved in binding, researchers can understand the structural basis for the compound's activity and selectivity.

Table 3: Common Ligand-Target Interactions Identified via Docking

| Interaction Type | Description | Example Involving Piperidine-4-Carboxamide |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom. | The carboxamide group (-CONH₂) is a classic hydrogen bond donor and acceptor, potentially interacting with polar residues in the target's active site. |

| Hydrophobic Interactions | The tendency of nonpolar groups (like the phenyl ring) to associate in an aqueous environment. | The phenyl group can fit into a hydrophobic pocket within the receptor, contributing significantly to binding affinity. |

| Electrostatic (Ionic) Interactions | Attraction between oppositely charged ions. | The basic piperidine nitrogen can be protonated at physiological pH and form an ionic bond with an acidic residue (e.g., Aspartic Acid, Glutamic Acid) in the binding site. |

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. Computational approaches provide a powerful means to rationalize observed SAR trends. By comparing the docking poses and interaction energies of a series of analogues, researchers can explain why certain modifications enhance activity while others diminish it.

For instance, conformational analysis helped explain the differing potencies of prodine analgesics by relating them to the relative concentrations of the active conformer. nih.gov In another example, SAR studies on piperidine-4-carboxamide inhibitors of DNA gyrase led to the development of analogues with increased antibacterial activity, and these improvements were understood through their interactions within the enzyme's active site. nih.gov Computational models can thus transform SAR from a set of empirical observations into a predictive science, guiding the design of more potent and selective compounds. researchgate.netnih.gov

Table 4: Example of Computationally Rationalized Structure-Activity Relationships

| Structural Modification | Observed Activity Change | Computational Rationale | Reference |

|---|---|---|---|

| Adding a trifluoromethyl (-CF₃) group to the phenyl ring | Increased antibacterial activity | The -CF₃ group may enhance hydrophobic interactions or alter electronic properties favorable for binding to DNA gyrase. | nih.gov |

| Adding a meta-hydroxyl (-OH) group to the phenyl ring of meperidine | Enhanced analgesic potency | The phenyl axial conformer, though higher in energy, can present the -OH group for a key interaction with the receptor, which is not possible in the equatorial conformer. | nih.gov |

| Changing the substituent on the piperidine nitrogen | Altered receptor affinity/selectivity | Docking models can show how different N-substituents occupy space in the binding pocket, forming new interactions or causing steric clashes. | nih.gov |

In Silico Screening and Virtual Drug Discovery for this compound Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach significantly accelerates the early phase of drug discovery by prioritizing a smaller number of promising compounds for chemical synthesis and biological testing.

For scaffolds like this compound, virtual screening can be used to explore a vast chemical space of potential analogues. This can be done through structure-based methods, such as docking millions of virtual compounds into the target's binding site, or through ligand-based methods. Ligand-based methods, such as pharmacophore modeling, use the structural features of known active compounds to create a 3D template (a pharmacophore) of the essential interactions required for activity. nih.gov This template is then used to search for new molecules that match its features. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can also be used to predict the potency of virtual compounds and guide the design of novel, highly active agents. mdpi.com

Ligand-based and Structure-based Virtual Screening Methodologies

Virtual screening (VS) has emerged as a crucial technique in the quest for novel drug candidates. This computational method involves the screening of large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. VS can be broadly categorized into two main approaches: ligand-based and structure-based methods. nih.govnih.gov

Ligand-based virtual screening relies on the knowledge of molecules that are known to be active. nih.gov This approach uses the three-dimensional structure of a known active ligand to create a pharmacophore model. A pharmacophore represents the essential steric and electronic features required for a molecule to be biologically active. This model is then used as a template to search for other molecules in a database that possess similar features. simulations-plus.com For instance, a pharmacophore model for a specific target might include features like aromatic rings, hydrogen bond donors, and acceptors arranged in a particular spatial orientation. nih.gov

Structure-based virtual screening , on the other hand, utilizes the 3D structure of the target protein. nih.gov This method, often referred to as molecular docking, simulates the binding of a potential ligand to the target protein's binding site. The process involves predicting the pose and orientation of the ligand within the binding site and estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.govmdpi.com This allows for the identification of compounds that are predicted to have a high affinity for the target.

In the context of piperidine-4-carboxamide derivatives, these screening methodologies have been instrumental. For example, a pharmacophore-assisted high-throughput virtual screening led to the discovery of a novel secretory glutaminyl cyclase (sQC) inhibitor with a piperidine-4-carboxamide moiety. nih.gov This inhibitor, identified as Cpd-41, demonstrated an IC50 of 34 μM. nih.gov Subsequent molecular docking and molecular dynamics simulations provided detailed insights into its binding mode within the active site of sQC. nih.gov

The general workflow for virtual screening often involves a combination of these methods to enhance the efficiency and accuracy of hit identification. nih.govsemanticscholar.org

Table 1: Virtual Screening Methodologies and Their Applications

| Methodology | Principle | Application Example | Outcome |

|---|---|---|---|

| Ligand-based Virtual Screening | Uses the structure of known active molecules to create a pharmacophore model for searching databases. nih.gov | Identification of potential Janus kinase (JAK) inhibitors from a library of pyrazolone (B3327878) derivatives. semanticscholar.org | Discovery of compounds with dual inhibitory activity against JAK2 and JAK3 in the low nanomolar range. semanticscholar.org |

| Structure-based Virtual Screening | Utilizes the 3D structure of the target protein to dock and score potential ligands. nih.gov | Screening of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives against human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1). mdpi.com | Identification of structural motifs with higher binding affinities than the standard inhibitor, kojic acid. mdpi.com |

| Combined Approach | Integrates both ligand-based and structure-based methods for a more robust screening process. nih.gov | Discovery of novel dipeptidyl peptidase 4 (DPP 4) inhibitors from a commercial database. nih.gov | Identification of three compounds that moderately inhibited the DPP 4 enzyme. nih.gov |

Computational Prediction of Preclinical Pharmacokinetic Attributes

Beyond identifying potential drug candidates, computational models are invaluable for predicting their pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These in silico predictions help in the early assessment of a compound's drug-likeness and potential liabilities, thereby guiding the selection of candidates for further preclinical development.

Key pharmacokinetic parameters that can be predicted computationally include:

Physicochemical Properties: Parameters such as molecular weight, lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors are fundamental to a molecule's behavior. frontiersin.org For example, the synthesis of novel 3-phenylpiperidine-4-carboxamide derivatives as neurokinin-1 (NK1) receptor antagonists involved careful consideration of these properties to achieve high metabolic stability. nih.gov

Absorption: This includes predictions of oral bioavailability and cell permeability.

Distribution: Computational models can estimate a compound's volume of distribution (VD) and its ability to cross the blood-brain barrier (BBB). frontiersin.org

Metabolism: The prediction of a compound's interaction with metabolic enzymes, particularly cytochrome P450 (CYP) isoforms, is crucial. For instance, a series of 3-phenylpiperidine-4-carboxamide derivatives were evaluated for their potential to induce CYP3A4, a key enzyme in drug metabolism. nih.gov

Excretion: This involves predicting the clearance rate and half-life of a compound. frontiersin.org

In silico ADMET studies played a role in the investigation of anileridine, a compound identified through virtual screening as a potential BACE-1 inhibitor. simulations-plus.com These computational analyses provide a preliminary assessment of a compound's pharmacokinetic profile, helping to prioritize candidates with favorable drug-like properties.

Table 2: Key Preclinical Pharmacokinetic Attributes and Their Computational Prediction

| Attribute | Description | Computational Prediction Example |

|---|---|---|

| Molecular Weight | The mass of a molecule. Optimal range for oral drugs is often considered to be between 100-600 g/mol. frontiersin.org | The molecular weight of 4-hydroxyisoleucine (B15566) is 147.09 g/mol, indicating its suitability for oral drug development. frontiersin.org |

| Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating a compound's lipophilicity. An optimal range is often cited as 0-3. frontiersin.org | The logP value of 4-hydroxyisoleucine is -2.63, suggesting it partitions into the water compartment. frontiersin.org |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. A typical range is -4 to 0.5 log mol/L. frontiersin.org | The aqueous solubility (logS) of 4-hydroxyisoleucine is 0.06. frontiersin.org |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. An optimal range is typically less than 90%. frontiersin.org | The predicted PPB for 4-hydroxyisoleucine was 10.90%. frontiersin.org |

| Volume of Distribution (VD) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. An optimal range is 0.04–20 L/kg. frontiersin.org | The calculated VD for 4-hydroxyisoleucine was 0.39 L/kg. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the protective barrier of the central nervous system. | 4-hydroxyisoleucine was predicted to have a higher tendency for BBB penetration. frontiersin.org |

| Metabolism (CYP Interaction) | The interaction of a compound with cytochrome P450 enzymes, which are crucial for drug metabolism. | A series of 3-phenylpiperidine-4-carboxamides were assessed for their potential to induce CYP3A. nih.gov |

| Clearance (CL) | The rate at which a drug is removed from the body. | The clearance for 4-hydroxyisoleucine was calculated as 7.27 mL/min/kg, indicating a moderate clearance rate. frontiersin.org |

| Half-life (T1/2) | The time it takes for the concentration of a drug in the body to be reduced by half. | 4-hydroxyisoleucine was predicted to have a probability of a long half-life (>3 hours). frontiersin.org |

Advanced Research Methodologies and Analytical Techniques for 4 Phenylpiperidine 4 Carboxamide Studies

Spectroscopic and Chromatographic Characterization of 4-Phenylpiperidine-4-carboxamide Derivatives

The precise identification and structural elucidation of newly synthesized this compound derivatives are foundational to any further biological investigation. Spectroscopic and chromatographic techniques are indispensable tools in this process, providing detailed information about the molecular framework and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. researchgate.net For this compound derivatives, ¹H NMR and ¹³C NMR are routinely used to confirm the arrangement of atoms within the molecule. researchgate.net

¹H NMR provides information about the chemical environment of hydrogen atoms. For instance, in a study of 4-phenylpiperidine (B165713), specific proton signals could be assigned to the phenyl and piperidine (B6355638) rings. chemicalbook.com The chemical shifts, reported in parts per million (ppm), and the coupling constants (J values) help to establish the connectivity of the atoms. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their functional groups and hybridization state. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be employed to determine the connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Table 1: Illustrative ¹H NMR and ¹³C NMR Data for a Generic this compound Derivative

| Atom Type | Exemplary Chemical Shift (ppm) | Description |

| Aromatic Protons | 7.2 - 7.5 | Protons on the phenyl ring |

| Piperidine Protons | 1.5 - 3.5 | Protons on the piperidine ring |

| Amide Proton (NH) | 7.8 - 8.5 | Proton of the carboxamide group |

| Aromatic Carbons | 125 - 145 | Carbons of the phenyl ring |

| Piperidine Carbons | 25 - 55 | Carbons of the piperidine ring |

| Carbonyl Carbon (C=O) | 170 - 175 | Carbon of the carboxamide group |

Note: The exact chemical shifts can vary depending on the specific substitution pattern of the derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule. researchgate.netresearchgate.net The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.